REACTION_SMILES
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[Cl:6][c:7]1[c:8]([CH:9]=[O:10])[cH:11][cH:12][c:13]([Cl:15])[cH:14]1.[N:1]#[C:2][CH2:3][C:4]#[N:5]>>[N:1]#[C:2][C:3]([C:4]#[N:5])=[CH:9][c:8]1[c:7]([Cl:6])[cH:14][c:13]([Cl:15])[cH:12][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCC#N
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Name
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Type
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product
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Smiles
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N#CC(C#N)=Cc1ccc(Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |